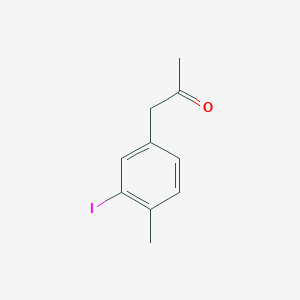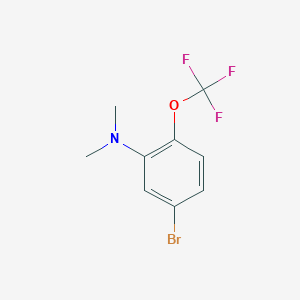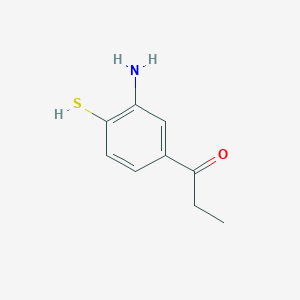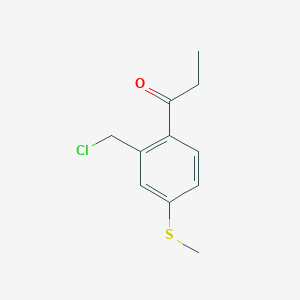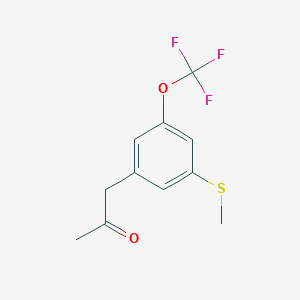
1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C11H11F3O2S It is characterized by the presence of a trifluoromethoxy group, a methylthio group, and a propan-2-one moiety attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(methylthio)phenol and trifluoromethoxybenzene.
Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the phenol group and facilitate nucleophilic substitution reactions.
Synthetic Routes:
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy and methylthio groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions: Common reagents include bases (e.g., sodium hydride), acids (e.g., hydrochloric acid), and oxidizing/reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.
Wirkmechanismus
The mechanism of action of 1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modifying their activity.
Pathways Involved: The trifluoromethoxy and methylthio groups can participate in hydrogen bonding, hydrophobic interactions, and electron transfer processes, influencing the compound’s overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one and 1-(3-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one share similar structural features but differ in the position of the trifluoromethoxy group.
Uniqueness: The specific arrangement of functional groups in this compound imparts unique chemical and physical properties, such as increased stability and reactivity, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C11H11F3O2S |
|---|---|
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
1-[3-methylsulfanyl-5-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11F3O2S/c1-7(15)3-8-4-9(16-11(12,13)14)6-10(5-8)17-2/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
IYYBBPALWBNFGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC(=CC(=C1)SC)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



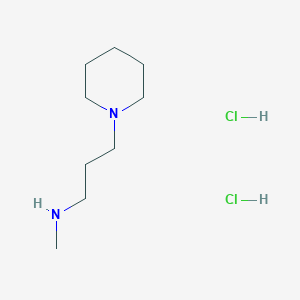

![Ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B14050030.png)
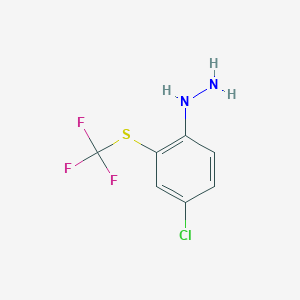
![Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate](/img/structure/B14050038.png)
